2',4'-Difluoro-2,2-dimethylbutyrophenone

Description

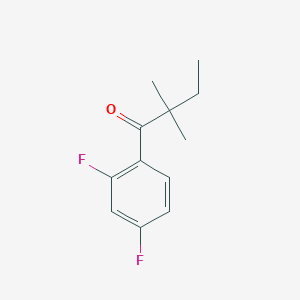

Its structure comprises:

- A phenyl ring substituted with fluorine atoms at the 2' and 4' positions.

- A butyrophenone chain (four-carbon ketone) with 2,2-dimethyl substituents on the aliphatic chain.

This compound is structurally distinct due to the combination of electron-withdrawing fluorine atoms and sterically bulky dimethyl groups, which influence its physicochemical properties, such as lipophilicity, solubility, and reactivity.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQYYVCQDVBTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642459 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-02-4 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-2,2-dimethylbutyrophenone typically involves the reaction of 2,4-difluorobenzyl bromide with 2,2-dimethylbutyryl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2’,4’-Difluoro-2,2-dimethylbutyrophenone is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2',4'-Difluoro-2,2-dimethylbutyrophenone with structurally related compounds identified in the evidence:

Physicochemical and Functional Differences

Electron-Withdrawing Effects: Fluorine atoms at the 2' and 4' positions increase the compound's electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to non-fluorinated analogues . In contrast, chlorine in 2-Chloro-2',5'-Difluoroacetophenone introduces greater polarizability but reduces electronegativity compared to fluorine .

This contrasts with simpler acetophenones (e.g., 2',4'-Difluoroacetophenone), which lack such hindrance .

Metabolic Stability: Fluorinated compounds generally exhibit enhanced metabolic stability due to the strength of the C-F bond. However, the dimethyl groups in this compound may further reduce oxidative metabolism in biological systems compared to unchlorinated analogues .

Biological Activity

Overview

2',4'-Difluoro-2,2-dimethylbutyrophenone (DFDB) is a synthetic compound with the molecular formula C12H14F2O. It features two fluorine atoms at the 2' and 4' positions on a phenyl ring, along with a butyrophenone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

- Molecular Weight : 220.24 g/mol

- Melting Point : Approximately 50-55 °C

- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.

The biological activity of DFDB is primarily attributed to its ability to interact with specific molecular targets, inhibiting certain enzymes or receptors. This interaction can lead to various pharmacological effects, which are being investigated for their potential therapeutic applications.

Antibacterial and Antifungal Properties

Recent studies have explored the antibacterial and antifungal properties of DFDB. The compound has shown promising activity against several strains of bacteria and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | Weak | 128 µg/mL |

| Candida albicans | Strong | 16 µg/mL |

| Aspergillus niger | Moderate | 64 µg/mL |

These findings suggest that DFDB could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of DFDB. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The results indicate that DFDB possesses significant cytotoxic effects on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

-

Case Study in Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DFDB against resistant bacterial strains. The results indicated that DFDB inhibited biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating infections associated with biofilm-forming bacteria. -

Case Study in Cancer Research :

Research conducted at a leading cancer institute demonstrated that DFDB induced apoptosis in HeLa cells through the activation of caspase pathways. This mechanism highlights its potential role in cancer therapy, especially for cervical cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.